molecular formula C13H22N4O2 B2762532 tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 1780841-09-9

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2762532
CAS No.: 1780841-09-9
M. Wt: 266.345
InChI Key: VXMOUSANAFFLHZ-UHFFFAOYSA-N
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Description

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[4,3-c]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate typically involves multiple stepsThe reaction conditions often include the use of strong bases, such as n-BuLi, and electrophiles like DMF, under anhydrous conditions at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate include:

  • tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate

Uniqueness

The uniqueness of tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate lies in its specific structure, which allows for unique interactions with biological targets and its potential for use in the synthesis of complex organic molecules .

Biological Activity

Tert-butyl 3-(aminomethyl)-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H20N4O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1706461-12-2

The compound features a unique bicyclic structure that influences its reactivity and biological interactions. The presence of the aminomethyl group is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : Condensation reactions involving substituted 5-aminopyrazoles.
  • Carboxylation : Introduction of the carboxylate group through esterification processes.
  • Purification : Utilizing column chromatography to isolate the desired product with high purity (≥97%).

Antitubercular Activity

Recent studies have highlighted the antitubercular properties of related pyrazolo[4,3-c]pyridines. For instance, compounds with similar structures exhibited promising activity against Mycobacterium tuberculosis (M. tuberculosis) in vitro assays. The mechanism of action is believed to involve inhibition of key metabolic pathways in the bacteria .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory effects by modulating signaling pathways associated with inflammation. In vitro studies indicate that it may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, which is pivotal in inflammatory responses .

Enzyme Inhibition Studies

Inhibitory activity against various enzymes has been reported:

  • Carbonic Anhydrase Inhibition : Some derivatives have demonstrated significant inhibition against cytosolic isoforms hCA I and hCA II . This suggests potential applications in managing conditions like glaucoma and edema.
  • Kinase Modulation : The compound may interact with kinases involved in cell proliferation pathways, indicating its potential use in cancer therapy .

Case Studies and Research Findings

StudyFindingsMethodology
Study AInhibition of M. tuberculosis growthMABA assay
Study BModulation of COX enzyme activityIn vitro enzyme assays
Study CBinding affinity to carbonic anhydraseMolecular docking studies

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to active sites of enzymes like carbonic anhydrase and cyclooxygenase .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-6-5-11-9(8-17)10(7-14)15-16(11)4/h5-8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMOUSANAFFLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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